molecular formula C18H30N2O B12762570 N'-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine CAS No. 94208-06-7

N'-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine

Cat. No.: B12762570
CAS No.: 94208-06-7
M. Wt: 290.4 g/mol
InChI Key: GYUUYTZOCAZVFH-UHFFFAOYSA-N
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Description

N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Alkylation: The benzofuran ring is then alkylated with an appropriate alkylating agent to introduce the ethyl group.

    Amination: The alkylated benzofuran is then reacted with a diamine, such as N,N-diethyl-1,3-propanediamine, under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to its biological activity and interactions with biomolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors in biological systems, triggering a cascade of biochemical events.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine can be compared with other similar compounds, such as:

    N’-((2,3-Dihydro-2-methyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine: This compound has a methyl group instead of an ethyl group.

    N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-dimethyl-1,3-propanediamine: This compound has dimethyl groups instead of diethyl groups.

The uniqueness of N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

94208-06-7

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N',N'-diethyl-N-[(2-ethyl-2,3-dihydro-1-benzofuran-3-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C18H30N2O/c1-4-17-16(15-10-7-8-11-18(15)21-17)14-19-12-9-13-20(5-2)6-3/h7-8,10-11,16-17,19H,4-6,9,12-14H2,1-3H3

InChI Key

GYUUYTZOCAZVFH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=CC=CC=C2O1)CNCCCN(CC)CC

Origin of Product

United States

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